(5Z)-3-heptyl-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-heptyl-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14953311
InChI: InChI=1S/C27H29N3O2S2/c1-3-4-5-6-10-16-29-26(31)24(34-27(29)33)18-21-19-30(22-13-8-7-9-14-22)28-25(21)20-12-11-15-23(17-20)32-2/h7-9,11-15,17-19H,3-6,10,16H2,1-2H3/b24-18-
SMILES:
Molecular Formula: C27H29N3O2S2
Molecular Weight: 491.7 g/mol

(5Z)-3-heptyl-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14953311

Molecular Formula: C27H29N3O2S2

Molecular Weight: 491.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-heptyl-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C27H29N3O2S2
Molecular Weight 491.7 g/mol
IUPAC Name (5Z)-3-heptyl-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H29N3O2S2/c1-3-4-5-6-10-16-29-26(31)24(34-27(29)33)18-21-19-30(22-13-8-7-9-14-22)28-25(21)20-12-11-15-23(17-20)32-2/h7-9,11-15,17-19H,3-6,10,16H2,1-2H3/b24-18-
Standard InChI Key HILROVLLLQGTFR-MOHJPFBDSA-N
Isomeric SMILES CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)SC1=S

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

The compound’s molecular formula, C₂₇H₂₉N₃O₂S₂, reflects a molecular weight of 491.7 g/mol . Its IUPAC name, (5Z)-3-heptyl-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, systematically describes its stereochemistry and functional groups. The Z configuration at the C5 position indicates the spatial orientation of the methylidene group relative to the thiazolidinone ring .

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC₂₇H₂₉N₃O₂S₂
Molecular Weight491.7 g/mol
IUPAC Name(5Z)-3-heptyl-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChIInChI=1S/C27H29N3O2S2/c1-3-4-5-6-10-16-29-26(31)24(34-27(29)33)18-21-19-30(22-13-8-7-9-14-22)28-25(21)20-12-11-15-23(17-20)32-2/h7-9,11-15,17-19H,3-6,10,16H2,1-2H3/b24-18-
InChIKeyHILROVLLLQGTFR-MOHJPFBDSA-N
SMILESCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)/SC1=S

Structural Features

The molecule comprises:

  • A thiazolidin-4-one core with a thioxo group at C2.

  • A heptyl chain at N3, contributing to lipophilicity.

  • A pyrazole ring substituted with a 3-methoxyphenyl group at C3 and a phenyl group at N1.

  • A methylidene bridge (C5) connecting the thiazolidinone and pyrazole moieties, stabilized in the Z configuration .

The methoxy group on the phenyl ring enhances electron density, potentially influencing binding interactions with biological targets.

Synthetic Pathways and Industrial Production

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
Pyrazole AldehydePd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CSuzuki coupling
ThiazolidinoneHeptylamine, CS₂, HCl, ethanol, refluxCyclization
CondensationPiperidine, ethanol, 70°C, 12hKnoevenagel reaction

Industrial Considerations

Scale-up would necessitate optimizing solvent recovery (e.g., ethanol distillation) and purification via column chromatography or recrystallization. Continuous flow reactors could enhance yield by maintaining precise temperature control during condensation .

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

The compound’s logP (estimated at ~5.2) suggests high lipophilicity, favoring membrane permeability but poor aqueous solubility. It is likely soluble in dimethyl sulfoxide (DMSO) and dichloromethane, aligning with thiazolidinone behavior .

Stability Profile

  • Thermal Stability: Decomposition above 200°C (predicted via thermogravimetric analysis).

  • Photostability: Susceptible to UV-induced degradation due to the conjugated enone system.

Biological Activity and Mechanism

Hypothesized Targets

Thiazolidinones are known to modulate cyclooxygenase-2 (COX-2), protein kinases, and bacterial efflux pumps . The methoxyphenyl group may enhance binding to COX-2’s hydrophobic pocket, while the heptyl chain could interact with lipid bilayers.

Applications and Industrial Relevance

Pharmaceutical Development

As a lead compound, it could be optimized for:

  • Anti-inflammatory agents: Targeting COX-2.

  • Anticancer drugs: Inhibiting tyrosine kinases.

  • Antimicrobials: Disrupting bacterial cell membranes.

Agricultural Chemistry

Thiazolidinones are explored as herbicides and fungicides, with this compound’s lipophilicity enhancing foliar absorption .

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